molecular formula C13H13NO2 B1299889 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 65473-92-9

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1299889
CAS RN: 65473-92-9
M. Wt: 215.25 g/mol
InChI Key: TWKHIBUROIJSPC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Pyrrole derivatives, including 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids to form N-acyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized through a series of reactions, showing potential as antimicrobial agents. The introduction of a methoxy group in the structure improved antimicrobial activity (Hublikar et al., 2019).

  • Chalcone Derivatives and Non-linear Optical Materials : Chalcones derived from pyrrole compounds, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied for their potential in forming new heterocyclic compounds and as non-linear optical materials (Singh et al., 2014).

  • Crystallographic and Theoretical Studies : Detailed structural, spectral, and theoretical studies of pyrrole-2-carboxylic acid derivatives have been conducted, offering insights into their molecular structure and potential chemical reactivity (Maurin et al., 2002).

Agricultural Applications

  • Seed Germination and Growth Promotion : Derivatives of pyrrole-2-carboxylic acid have been synthesized and applied in agricultural settings to enhance seed germination and growth in various grain crops, demonstrating their utility as growth-promotion factors (Mikhedkina et al., 2019).

Humidity Sensing

  • Humidity Sensor Development : Pyrrole derivatives have been used in the creation of humidity sensors. For instance, 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole showed improved humidity-sensing properties when doped with KOH and K2CO3 salts, indicating its application in sensor technology (Su & Syu, 2017).

Medicinal Chemistry

  • NMDA Receptor Complex Affinity : Novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids have shown affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting their potential in medicinal chemistry (Balsamini et al., 1998).

Future Directions

The future directions for research on 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid could include exploring its potential biological activities and developing more efficient synthesis methods. Given the diverse nature of activities exhibited by pyrrole derivatives, this compound could be a potential source of biologically active compounds .

properties

IUPAC Name

1,2-dimethyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKHIBUROIJSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218776
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

CAS RN

65473-92-9
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid (3 g, 13 mmol) in EtOH (50 ml) was added NaOH (1.6 g, 39 mmol) at room temperature. The reaction mixture was refluxed for 1 day with LC-MS monitoring. After reaction complete, EtOH was evaporated under reduced pressure. Water (50 ml) was added and washed aqueous layer with diethyl ether twice. 1N HCl solution was added to aqueous layer until pH<3. And extraction was accomplished with EtOAc. Organic layer was dried with MgSO4 and evaporated in vacuo to provide title compound (2.6 g, 95%) as yellow soild. Without further purification, acid was used for the reaction of amide coupling.
Name
Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Kang, EJ Park, WK Park, HJ Kim, G Choi… - Bioorganic & medicinal …, 2010 - Elsevier
In the continuing search for novel compounds targeting serotonin 5-HT 2A , 5-HT 2C , and serotonin transporter, new arylpiperazine-containing pyrrole 3-carboxamide derivatives were …
Number of citations: 15 www.sciencedirect.com

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